molecular formula C12H17F3N2O B1630293 N-{3-[4-Amino-2-(trifluoromethyl)phenoxy]propyl}-N,N-dimethylamine CAS No. 946740-42-7

N-{3-[4-Amino-2-(trifluoromethyl)phenoxy]propyl}-N,N-dimethylamine

Cat. No. B1630293
M. Wt: 262.27 g/mol
InChI Key: XOSZHPCKXMQHPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-[4-Amino-2-(trifluoromethyl)phenoxy]propyl}-N,N-dimethylamine is a chemical compound that can be purchased for proteomics research . It has a molecular formula of C12H17F3N2O .


Molecular Structure Analysis

The molecular weight of N-{3-[4-Amino-2-(trifluoromethyl)phenoxy]propyl}-N,N-dimethylamine is 262.27 g/mol. The specific molecular structure is not provided in the available resources.


Physical And Chemical Properties Analysis

N-{3-[4-Amino-2-(trifluoromethyl)phenoxy]propyl}-N,N-dimethylamine has a molecular formula of C12H17F3N2O . Other physical and chemical properties are not detailed in the available resources.

Scientific Research Applications

Field

This application falls under the field of Medicinal Chemistry and Cancer Research .

Application

A series of N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives were designed and synthesized as potential Werner (WRN) helicase inhibitors . These compounds were tested for their anticancer activities against PC3, K562, and HeLa cell lines .

Method

The anticancer activities of these compounds were evaluated using the MTT assay . To determine whether the anticancer activity of the target compound is WRN dependent, the WRN expression levels in PC3, HeLa, and K562 cells were assessed by Western blotting .

Results

Some of these compounds exhibited excellent inhibitory activity against three different cancer cell lines . Compounds 6a, 8i, and 13a showed better antiproliferative activity against K562 cells, with IC 50 values of 3871.5, 613.6 and 134.7 nM, respectively .

Agrochemical and Pharmaceutical Ingredients

Field

This application falls under the field of Agrochemical Research and Pharmaceutical Chemistry .

Application

Trifluoromethylpyridines (TFMP) and its derivatives are used as key structural motifs in active agrochemical and pharmaceutical ingredients .

Method

The synthesis and applications of TFMP and its derivatives in the agrochemical and pharmaceutical industries were reviewed .

Results

More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

Werner-Dependent Antiproliferative Agents

Field

This application falls under the field of Medicinal Chemistry and Cancer Research .

Application

A series of N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives were designed and synthesized as potential Werner (WRN) helicase inhibitors . These compounds were tested for their anticancer activities against PC3, K562, and HeLa cell lines .

Method

The anticancer activities of these compounds were evaluated using the MTT assay . To determine whether the anticancer activity of the target compound is WRN dependent, the WRN expression levels in PC3, HeLa, and K562 cells were assessed by Western blotting .

Results

Some of these compounds exhibited excellent inhibitory activity against three different cancer cell lines . Compounds 6a, 8i, and 13a showed better antiproliferative activity against K562 cells, with IC 50 values of 3871.5, 613.6 and 134.7 nM, respectively .

FDA-Approved Drugs

Field

This application falls under the field of Pharmaceutical Chemistry .

Application

Trifluoromethyl (TFM, -CF 3 )-group-containing drugs have been approved by the FDA over the last 20 years . This includes potential drug molecules for various diseases and disorders .

Method

The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the TFM group as one of the pharmacophores .

Results

More than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) contain fluorine or fluorine-containing functional groups .

Werner-Dependent Antiproliferative Agents

Field

This application falls under the field of Medicinal Chemistry and Cancer Research .

Application

A series of N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives were designed and synthesized through a structural optimization strategy, and the anticancer activities of 25 new target compounds against PC3, K562, and HeLa cell lines were evaluated by the MTT assay .

Method

The anticancer activities of these compounds were evaluated using the MTT assay . To determine whether the antiproliferative activity of these compounds is dependent on WRN, PC3 cells overexpressing WRN (PC3-WRN) were constructed to further study their antiproliferative potency in vitro .

Results

Some of these compounds exhibited excellent inhibitory activity against three different cancer cell lines . Compounds 6a, 8i, and 13a showed better antiproliferative activity against K562 cells, with IC 50 values of 3871.5, 613.6 and 134.7 nM, respectively .

FDA-Approved Drugs

Field

This application falls under the field of Pharmaceutical Chemistry .

Application

Trifluoromethyl (TFM, -CF 3 )-group-containing drugs have been approved by the FDA over the last 20 years . This includes potential drug molecules for various diseases and disorders .

Method

The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the TFM group as one of the pharmacophores .

Results

More than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) contain fluorine or fluorine-containing functional groups .

properties

IUPAC Name

4-[3-(dimethylamino)propoxy]-3-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17F3N2O/c1-17(2)6-3-7-18-11-5-4-9(16)8-10(11)12(13,14)15/h4-5,8H,3,6-7,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOSZHPCKXMQHPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCOC1=C(C=C(C=C1)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70649869
Record name 4-[3-(Dimethylamino)propoxy]-3-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{3-[4-Amino-2-(trifluoromethyl)phenoxy]propyl}-N,N-dimethylamine

CAS RN

946740-42-7
Record name 4-[3-(Dimethylamino)propoxy]-3-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.